N-(3,5-dimethylphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be determined using techniques like X-ray crystallography .
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield .Molecular Structure Analysis
Techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy can be used to analyze the molecular structure .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, which can provide information about its chemical properties .Physical and Chemical Properties Analysis
This would include properties like the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
1. Biological Studies and Crystal Structure
The derivatives of 1,3,4-oxadiazole-2-thiones, including compounds similar to N-(3,5-dimethylphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide, have been synthesized and characterized for their crystal structures and biological activities. These compounds exhibit significant antibacterial and antioxidant activities, particularly against Staphylococcus aureus, demonstrating their potential in pharmaceutical research (Karanth et al., 2019).
2. Lithiation Studies
Research on the lithiation of various methyl-substituted oxadiazoles and other heteroaromatic compounds, including derivatives similar to the compound , has been conducted. These studies provide insights into the chemical behavior and potential applications of these compounds in synthetic organic chemistry (Micetich, 1970).
3. Pharmacological Evaluation and Molecular Docking
N-substituted oxadiazole derivatives have been synthesized and evaluated for their pharmacological potential. These compounds, including those structurally related to this compound, exhibit notable antibacterial activity and moderate anti-enzymatic potential. Their molecular docking with α-chymotrypsin enzyme protein offers a basis for understanding their bioactivity, emphasizing their relevance in drug discovery (Siddiqui et al., 2014).
4. Ring Fission and C–C Bond Cleavage Reaction Studies
Investigations into the reactions of compounds containing the 1,2,4-oxadiazole moiety, related to the compound , have led to the discovery of interesting chemical processes, such as ring fission and C–C bond cleavage. These findings are significant in the field of organic chemistry and may aid in the development of new synthetic methodologies (Jäger et al., 2002).
5. Synthesis and Anticancer Activity
Derivatives of N-substituted benzamide/benzene sulfonamides with the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their anti-inflammatory and anti-cancer properties. Research in this area highlights the potential of these compounds in the development of new anticancer drugs (Gangapuram & Redda, 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-5-17-6-8-18(9-7-17)22-24-23(29-25-22)21-20(10-11-30-21)31(27,28)26(4)19-13-15(2)12-16(3)14-19/h6-14H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYCBRFGUBZQFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC(=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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